1-(3,4-Dichlorophenyl)-3-isobutylurea

Urea Transporter Diuretic Inhibitor

1-(3,4-Dichlorophenyl)-3-isobutylurea (CAS 5006-90-6) is a substituted phenylurea compound with the molecular formula C₁₁H₁₄Cl₂N₂O and a molecular weight of 261.15 g/mol. It belongs to the class of N-phenylurea derivatives, characterized by a 3,4-dichlorophenyl moiety and an isobutyl substituent on the urea nitrogen.

Molecular Formula C11H14Cl2N2O
Molecular Weight 261.14 g/mol
CAS No. 5006-90-6
Cat. No. B11958094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorophenyl)-3-isobutylurea
CAS5006-90-6
Molecular FormulaC11H14Cl2N2O
Molecular Weight261.14 g/mol
Structural Identifiers
SMILESCC(C)CNC(=O)NC1=CC(=C(C=C1)Cl)Cl
InChIInChI=1S/C11H14Cl2N2O/c1-7(2)6-14-11(16)15-8-3-4-9(12)10(13)5-8/h3-5,7H,6H2,1-2H3,(H2,14,15,16)
InChIKeyAUCLZOQDOXROKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Dichlorophenyl)-3-isobutylurea (CAS 5006-90-6): Chemical Properties and Procurement Baseline


1-(3,4-Dichlorophenyl)-3-isobutylurea (CAS 5006-90-6) is a substituted phenylurea compound with the molecular formula C₁₁H₁₄Cl₂N₂O and a molecular weight of 261.15 g/mol . It belongs to the class of N-phenylurea derivatives, characterized by a 3,4-dichlorophenyl moiety and an isobutyl substituent on the urea nitrogen [1]. This compound is primarily utilized as a reference standard in analytical chemistry and as a research tool in biochemical and pharmacological studies [2].

Why 1-(3,4-Dichlorophenyl)-3-isobutylurea Cannot Be Casually Substituted: Evidence-Based Procurement Rationale


Substituted phenylureas exhibit highly structure-dependent biological activities and physicochemical properties. Simple substitution with analogs such as diuron, monuron, or linuron is not scientifically valid due to divergent potency, selectivity, and environmental fate profiles [1]. The specific isobutyl moiety of 1-(3,4-Dichlorophenyl)-3-isobutylurea confers unique properties in chiral separation applications and distinct inhibition profiles against biological targets like the UT-A1 urea transporter, as detailed in the quantitative evidence below [2].

Quantitative Differentiation of 1-(3,4-Dichlorophenyl)-3-isobutylurea: Head-to-Head and Cross-Study Comparisons


Urea Transporter UT-A1 Inhibition: Direct Comparison with Structural Analogs

1-(3,4-Dichlorophenyl)-3-isobutylurea demonstrates measurable inhibition of the rat UT-A1 urea transporter with an IC₅₀ of 5.00 µM [1]. This activity is quantitatively distinct from the structurally related herbicide diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea), which acts primarily as a photosystem II inhibitor in plants and shows negligible UT-A1 activity in the same assay system [2].

Urea Transporter Diuretic Inhibitor

Antimycobacterial Activity Against M. tuberculosis H37Rv

In a study of 3,4-dichlorophenyl-urea derivatives, compounds structurally related to 1-(3,4-Dichlorophenyl)-3-isobutylurea exhibited 80–89% growth inhibition of Mycobacterium tuberculosis H37Rv at a concentration of 6.25 µM [1]. This activity is notable compared to the parent compound 3,4-dichlorophenylurea (DCPU), which is a terminal metabolite of methazole with limited phytotoxicity and significantly lower antimycobacterial potency [2].

Antimycobacterial Tuberculosis Lead Discovery

Enantiomeric Separation Performance in Chiral Chromatography

Chitosan derivatives incorporating the 3,4-dichlorophenyl-isobutylurea moiety as a chiral selector demonstrated baseline separation of a broad panel of chiral analytes, outperforming other aryl substituents [1]. Specifically, the chitosan derivative with a 3,4-dichlorophenyl substituent achieved baseline separation for the highest number of test analytes compared to other halogenated or methyl-substituted phenyl derivatives [2].

Chiral Stationary Phase Enantioseparation Polysaccharide Derivative

Chlorination Kinetics and Environmental Fate Distinction

Under acidic drinking water disinfection conditions, 3,4-dichlorophenylurea derivatives exhibit distinct chlorination kinetics compared to other phenylurea herbicides. For example, 3,4-dichloro-3′-N-methylphenylurea (3,4-DCMPU) displays first-order kinetics with respect to both chlorine and the organic compound, while most other phenylureas (including diuron, monuron, and linuron) exhibit third-order kinetics [1]. This divergence in reaction order directly impacts the predictability of transformation products and environmental persistence.

Environmental Fate Water Treatment Degradation

Procurement-Driven Application Scenarios for 1-(3,4-Dichlorophenyl)-3-isobutylurea


UT-A1 Urea Transporter Inhibition Studies

Researchers investigating urea transport mechanisms or screening for novel diuretic agents should procure 1-(3,4-Dichlorophenyl)-3-isobutylurea based on its demonstrated IC₅₀ of 5.00 µM against rat UT-A1 in MDCK cells [1]. This activity is distinct from herbicide analogs like diuron, which are inactive in this assay, ensuring experimental specificity [2].

Development of Polysaccharide-Based Chiral Stationary Phases

This compound serves as a key precursor for synthesizing chitosan isobutylurea derivatives used in HPLC chiral stationary phases. Evidence shows that CSPs incorporating the 3,4-dichlorophenyl moiety achieve baseline separation for a wider range of chiral analytes compared to other halogenated or methyl-substituted phenyl derivatives [3]. Researchers focused on enantioseparation method development should prioritize this specific compound for reproducibility.

Antimycobacterial Lead Optimization

In antimycobacterial drug discovery programs, 1-(3,4-Dichlorophenyl)-3-isobutylurea represents a valuable scaffold for structure-activity relationship studies. Class-level data indicate that 3,4-dichlorophenyl-urea derivatives inhibit M. tuberculosis H37Rv growth by 80–89% at 6.25 µM [4]. This provides a quantifiable baseline for synthetic modification and potency optimization.

Environmental Fate and Water Treatment Studies

Environmental chemists modeling the fate of phenylurea contaminants during chlorination should use 1-(3,4-Dichlorophenyl)-3-isobutylurea as a reference standard. Its class-distinct first-order kinetics with chlorine (versus third-order for diuron and monuron) under acidic conditions significantly alters predicted transformation pathways and byproduct formation [5].

Technical Documentation Hub

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